5-Cyanopyridine-2-sulfonamide
Overview
Description
5-Cyanopyridine-2-sulfonamide: is a chemical compound with the molecular formula C6H5N3O2S and a molecular weight of 183.19 g/mol It is characterized by the presence of a cyano group (-CN) at the 5-position and a sulfonamide group (-SO2NH2) at the 2-position of a pyridine ring
Mechanism of Action
Target of Action
It’s known that sulfonamides generally target bacterial enzymes, inhibiting their function .
Mode of Action
Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase .
Biochemical Pathways
Sulfonamides are known to interfere with the bacterial synthesis of folic acid, an essential component for nucleic acid and protein synthesis .
Result of Action
The general action of sulfonamides results in the inhibition of bacterial growth and replication .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 5-Cyanopyridine-2-sulfonamide belongs, have a wide range of pharmacological activities . They can inhibit carbonic anhydrase and dihydropteroate synthetase, which are crucial enzymes in certain metabolic pathways
Cellular Effects
It is known that 2-cyanopyridine derivatives can enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 2-cyanopyridines with electron-withdrawing groups react efficiently with cysteine under aqueous and mild conditions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanopyridine-2-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 5-cyanopyridine with sulfonamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Cyanopyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-Cyanopyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
2-Cyanopyridine: Similar structure but lacks the sulfonamide group.
5-Cyanopyridine: Similar structure but lacks the sulfonamide group.
Sulfonamide derivatives: Compounds with the sulfonamide group but different substituents on the pyridine ring.
Uniqueness: 5-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-cyanopyridine-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(9-4-5)12(8,10)11/h1-2,4H,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGPUZNSHGEISU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.